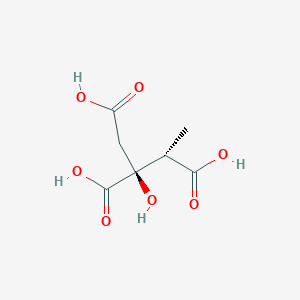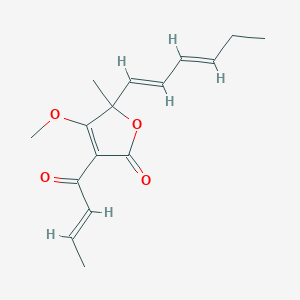
(2S,3S)-2-methylcitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-methylcitric acid is the (2S,3S)-diastereomer of 2-methylcitric acid. It is a conjugate acid of a (2S,3S)-2-methylcitrate(3-).
Wissenschaftliche Forschungsanwendungen
1. Role in Methylcitrate Cycle
(2S,3S)-2-Methylcitric acid plays a crucial role in the methylcitrate cycle. This cycle is integral for the oxidation of propanoate to pyruvate in bacteria and fungi. A study by (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003) discusses stereocontrolled syntheses of various isomers of 2-methylisocitrate, indicating the importance of understanding the stereochemistry of these compounds for biological processes.
2. Production and Purification
The microbial production of (2R,3S)-isocitric acid, closely related to this compound, demonstrates the compound's potential for disease prevention and treatment. The work of (Kamzolova & Morgunov, 2019) explores microbial synthesis, cultivation conditions, and the regulation of enzymes involved in the production of this acid.
3. Diagnostic Potential in Metabolic Disorders
(2S,3S)-Methylcitric acid can serve as a significant biomarker in diagnosing and monitoring certain metabolic disorders. (Krawczyk & Martyniuk, 2007) and (Krawczyk & Gradowska, 2007) explore the NMR spectra of methylcitric acid diastereoisomers, which can be used for diagnosis in body fluids, particularly for patients with propionic acidemia, methylmalonic aciduria, or holocarboxylase synthetase deficiency.
4. Structural and Enzymatic Studies
Studies like (Reddick et al., 2017) and (Chittori, Savithri, & Murthy, 2011) delve into the enzyme-catalyzed conversions and crystal structures related to 2-methylcitric acid, providing insights into its role in microbial metabolism and its specific enzyme interactions.
5. Pathophysiological Implications
The accumulation of 2-methylcitric acid and its impact on metabolic processes, such as glutamate metabolism, has been studied by (Amaral, Cecatto, Castilho, & Wajner, 2016). This research sheds light on the potential pathogenic role of 2-methylcitric acid in neurological symptoms associated with certain metabolic diseases.
6. Biochemical Characterization and Pathway Analysis
Further biochemical characterization and pathway analysis of 2-methylcitric acid can be found in studies like those by (Rocco et al., 2017) and (Pereira et al., 2009), focusing on its involvement in specific metabolic pathways in various microorganisms.
7. Analytical Method Development
The development of analytical methods for detecting 2-methylcitric acid in biological fluids, as shown by (Fu, Xu, Chan, & Pattengale, 2013) and (Maines et al., 2020), is crucial for diagnostic and research purposes in metabolic disorders.
8. Biotechnological Applications
Biotechnological applications, such as the synthesis of isocitric acid derivatives, are explored in studies like (Bullin et al., 2018), providing a basis for potential industrial and pharmaceutical use.
9. Genetic and Metabolic Analysis
Research by (Brämer et al., 2002) and (Loots, 2009) delves into the genetic and metabolic pathways involving 2-methylcitric acid, providing insight into its role in diseases like isovaleric acidaemia.
10. Diagnostic Assays
Development of diagnostic assays, as illustrated by (Monostori et al., 2017) and (Busch et al., 2002), highlights the importance of 2-methylcitric acid in clinical diagnostics and underscores the need for accurate measurement techniques.
Eigenschaften
Molekularformel |
C7H10O7 |
|---|---|
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
(2S,3S)-2-hydroxybutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7+/m1/s1 |
InChI-Schlüssel |
YNOXCRMFGMSKIJ-NFNCENRGSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)[C@@](CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1253831.png)


![(1S,2R,4S,9S,10S)-4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1253837.png)

![(1R,3R,8R,19E,21Z,25R,26S,27S)-18-(1-hydroxyethyl)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1253840.png)

![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1253845.png)

![[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253848.png)
![Disodium;7-[(2-hydroxy-2-phenylacetyl)amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253850.png)

